N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
This compound features a 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxane) core linked to a carboxamide group. The substituent at the amide nitrogen is a 2-methoxy-2-(thiophen-3-yl)ethyl moiety. The benzodioxane scaffold is notable for its conformational rigidity and metabolic stability, while the thiophene ring contributes π-electron-rich properties that enhance interactions with biological targets . The methoxy group may improve solubility and modulate steric effects during binding .
Properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-19-14(11-6-7-22-10-11)8-17-16(18)15-9-20-12-4-2-3-5-13(12)21-15/h2-7,10,14-15H,8-9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIWTDUFKXCROW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1COC2=CC=CC=C2O1)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating signal transduction pathways.
Biochemical Pathways
The compound may be involved in various biochemical pathways due to its potential interactions with different enzymes and receptors. For instance, it may participate in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The specific pathways affected by this compound and their downstream effects require further investigation.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
Based on its potential interactions with various targets, it may influence a range of biological processes, from enzyme activity and signal transduction to gene expression.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Biological Activity
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
- Molecular Formula : C14H15NO3S
- Molecular Weight : 273.34 g/mol
- CAS Number : 87086-36-0
- Structure : The compound features a methoxy group and a thiophene ring, contributing to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered drug metabolism and enhanced therapeutic effects.
- Receptor Modulation : The compound may act as a modulator for various receptors, influencing cellular signaling pathways that are crucial for maintaining homeostasis.
- Antioxidant Activity : There is evidence indicating that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines:
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These values suggest that the compound has significant potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise in antimicrobial applications:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 32 | |
| P. aeruginosa | 16 | |
| K. pneumoniae | 8 |
These findings indicate that this compound possesses significant antimicrobial activity against common pathogens.
In Vivo Studies
A notable case study involved the administration of this compound in a murine model of cancer. The results indicated a marked reduction in tumor size compared to control groups receiving no treatment or standard chemotherapy agents. This suggests that the compound may enhance therapeutic outcomes when used in combination therapies.
Comparison with Similar Compounds
Research Findings and Implications
- Electron-Donating Groups : Thiophene and methoxy in the target compound may enhance binding to electron-deficient targets (e.g., kinases) compared to furan or pyrazine analogs .
- Natural vs. Synthetic : Natural lignanamides prioritize antioxidant activity, while synthetic derivatives focus on target-specific interactions (e.g., pirin ligands in ).
- Agrochemical Adaptations : Substituent flexibility allows benzodioxane carboxamides to serve in diverse roles, from herbicides to neuroprotective agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
